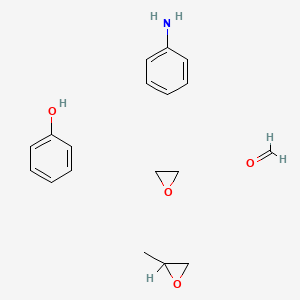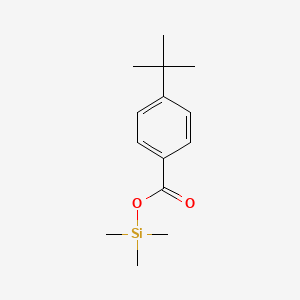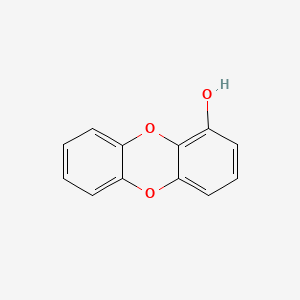
Dibenzo-p-dioxin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo-p-dioxin-1-ol, also known as dibenzo-para-dioxin-1-ol, is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with a hydroxyl group attached to one of the benzene rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo-p-dioxin-1-ol typically involves the condensation of catechol (1,2-dihydroxybenzene) molecules. The reaction proceeds through the formation of ether-type intermediates, which then undergo cyclization to form the dioxin ring structure . The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the dioxin ring.
Industrial Production Methods
Industrial production of this compound is less common due to its toxic nature. it can be produced as a by-product during the synthesis of other haloaromatic compounds, bleaching of pulp, recycling of metals, and incineration of chlorine-containing organic materials .
化学反応の分析
Types of Reactions
Dibenzo-p-dioxin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation can occur, leading to the formation of polychlorinated or polybrominated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various halogenated derivatives, quinones, and dihydro compounds .
科学的研究の応用
Dibenzo-p-dioxin-1-ol and its derivatives have several scientific research applications:
Chemistry: Used as a model compound to study the formation and behavior of dioxins.
Biology: Investigated for its effects on biological systems, particularly its toxicological impact.
Medicine: Studied for its potential role in disrupting endocrine functions and its carcinogenic properties.
Industry: Monitored as a pollutant and studied for methods of degradation and removal from the environment
作用機序
The mechanism of action of dibenzo-p-dioxin-1-ol involves its interaction with the aryl hydrocarbon receptor (AhR)This binding leads to the activation or repression of various genes involved in xenobiotic metabolism, cell proliferation, and apoptosis .
類似化合物との比較
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar structures but contain chlorine atoms.
Polychlorinated dibenzofurans (PCDFs): Structurally similar but differ in the position of the oxygen atoms.
Polychlorinated biphenyls (PCBs): Share dioxin-like toxic properties but have different structural arrangements
Uniqueness
Dibenzo-p-dioxin-1-ol is unique due to its specific hydroxyl group, which influences its reactivity and interaction with biological systems. Its formation and behavior as a pollutant are also distinct compared to its chlorinated and brominated counterparts .
特性
CAS番号 |
30615-93-1 |
|---|---|
分子式 |
C12H8O3 |
分子量 |
200.19 g/mol |
IUPAC名 |
dibenzo-p-dioxin-1-ol |
InChI |
InChI=1S/C12H8O3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7,13H |
InChIキー |
JFBKRDUXSLQYCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
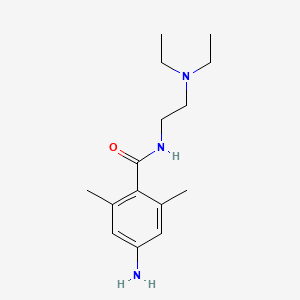

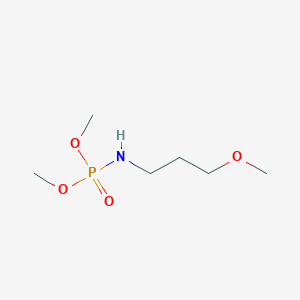
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

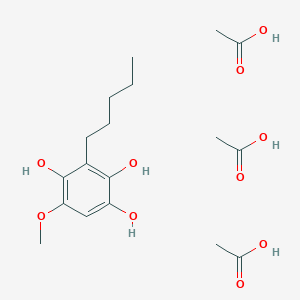
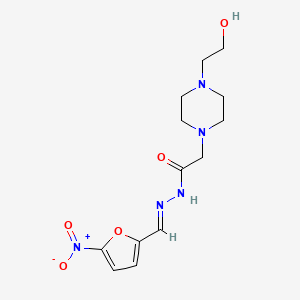
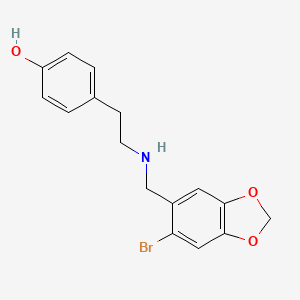

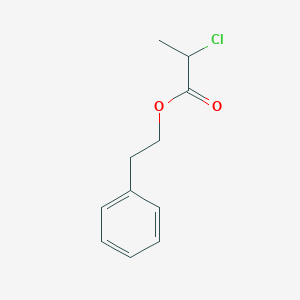
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
